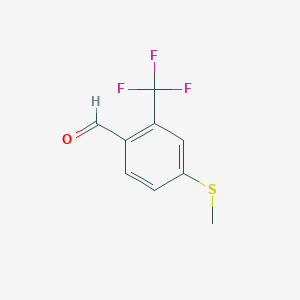

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant interest in various fields of chemistry. The presence of both methylthio and trifluoromethyl groups in its structure imparts unique chemical properties and reactivity. The aldehyde functional group also makes this compound a valuable intermediate in various synthetic routes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde typically involves the introduction of both the methylthio and trifluoromethyl groups onto a benzaldehyde core. A common route includes:

Step 1: Electrophilic aromatic substitution to introduce the trifluoromethyl group.

Step 2: Thiolation to introduce the methylthio group.

Step 3: Formylation to attach the aldehyde group, often using formylation reagents like the Vilsmeier-Haack reagent.

Industrial Production Methods: For industrial production, scalable methods such as Friedel-Crafts alkylation and oxidative coupling might be used to increase yield and purity. Reaction conditions typically involve high temperatures and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: The trifluoromethyl and methylthio groups can undergo various substitutions, depending on the reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or Jones reagent.

Reduction: Sodium borohydride in ethanol or lithium aluminium hydride in diethyl ether.

Substitution: Halogenating agents for trifluoromethyl group and various nucleophiles for methylthio group substitutions.

Major Products:

Oxidation: 4-(Methylthio)-2-(trifluoromethyl)benzoic acid.

Reduction: 4-(Methylthio)-2-(trifluoromethyl)benzyl alcohol.

Substitution: Derivatives with varied functional groups replacing the trifluoromethyl or methylthio groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity : Research indicates that 4-(methylthio)-2-(trifluoromethyl)benzaldehyde exhibits cytotoxic effects against glioma cell lines, suggesting its potential as an anticancer agent. Similar compounds have demonstrated anti-inflammatory and antimicrobial properties, indicating that this compound might share these therapeutic potentials.

- Biological Interactions : Interaction studies have shown that derivatives of this compound can bind to proteins involved in cancer cell proliferation pathways. This suggests a mechanism through which the compound could exert therapeutic effects, although further research is necessary to fully elucidate these interactions.

- Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing various pharmaceutical agents, potentially leading to new drugs targeting different diseases.

Synthetic Applications

- Reagent in Organic Synthesis : this compound is utilized as a reagent in kinetic studies of asymmetric synthesis and the Wittig reaction, showcasing its utility in synthetic organic chemistry .

- Thioacetalation Reactions : The compound can undergo thioacetalation reactions using BF₃·SMe₂, allowing for the transformation of aldehydes into methyl dithioacetals without the use of odorous thiol reagents. This method expands its applicability in creating complex organic molecules .

- Cascade Reactions : Recent studies have developed methods for cascade thiomethylation/arylation reactions involving this compound, demonstrating its versatility as both a Lewis acid and thiomethyl source in synthetic processes .

Case Studies and Research Findings

- A study highlighted the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide and various aldehydes, including this compound, which showed potential as inhibitors for various biological targets .

- Another investigation focused on the oxidation of benzylic alcohols to benzaldehyde derivatives using supported palladium nanoparticles, where this compound was included among the products with high yields .

Mécanisme D'action

The compound's effects are primarily due to its reactive aldehyde group, which can form Schiff bases with amines, leading to a variety of biochemical interactions. The trifluoromethyl group can enhance the metabolic stability of derived compounds, while the methylthio group can influence lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

4-(Methylthio)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-(Trifluoromethyl)benzaldehyde: Lacks the methylthio group, affecting its lipophilicity and membrane permeability.

4-Methoxy-2-(trifluoromethyl)benzaldehyde: The methoxy group replaces the methylthio group, offering different electronic effects and reactivity.

Uniqueness: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde stands out due to the combination of the trifluoromethyl and methylthio groups, which impart unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry.

Hope you find this insightful! Feel free to dive deeper into any specific section or let me know if there's something more you need.

Activité Biologique

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound notable for its unique structural features, including a methylthio group and a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C9H8F3OS, and it has garnered interest in the pharmaceutical and agrochemical fields due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, synthesizing methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C9H8F3OS

- Structural Features :

- Methylthio group (-S-CH3)

- Trifluoromethyl group (-CF3)

- Benzaldehyde backbone

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. This activity suggests its potential as a lead compound in anticancer drug development. The cytotoxicity observed may be linked to its ability to interact with proteins involved in cell proliferation pathways, although the exact mechanisms remain to be fully elucidated.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound, often involving multi-component reactions or thioacetalation processes. A notable method utilizes BF3·SMe2 as a reagent, which has been shown to enhance yields significantly during synthesis .

Study 1: Cytotoxicity in Glioma Cell Lines

A study investigating the cytotoxic effects of this compound on glioma cell lines reported significant cell death at varying concentrations. The study highlighted that further research is necessary to understand the underlying mechanisms of action and to explore structure-activity relationships (SAR) for optimizing efficacy.

Study 2: Interaction with Biological Targets

Another investigation focused on the binding affinity of derivatives of this compound with proteins involved in cancer pathways. The results indicated that modifications to the methylthio and trifluoromethyl groups could enhance binding efficacy, suggesting a pathway for developing more potent derivatives .

Comparative Analysis with Similar Compounds

A comparison table outlines structural similarities between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2-(trifluoromethyl)benzaldehyde | Methyl group only at para position | Lacks sulfur functionality |

| 4-Amino-2-(trifluoromethyl)benzaldehyde | Amino group instead of methylthio | Potentially different biological activities |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | Fluoro substituent at para position | Increased electronegativity affecting reactivity |

| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | Hydroxy group at para position | Different solubility and reactivity profile |

| 5-Methoxy-2-(trifluoromethyl)benzaldehyde | Methoxy substituent at meta position | Alters electronic properties significantly |

Propriétés

IUPAC Name |

4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATVCIIBDMZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.